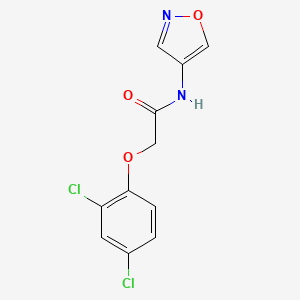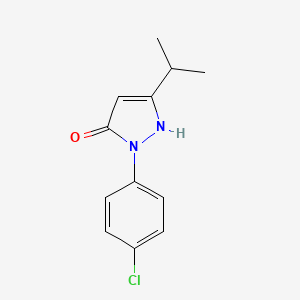
1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol” can be determined using various spectroscopic techniques, such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties may include its molecular weight, color, physical state, melting point, boiling point, and density .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques
Research includes the development of novel synthesis methods for pyrazole derivatives, offering insights into chemical reactions and conditions suitable for creating similar compounds. For instance, the synthesis of 4-aryl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones demonstrates a method for generating pyrazole-based molecules with potential application in medicinal chemistry and material science (Quiroga et al., 1998).
Crystal and Molecular Structure
Studies on crystal and molecular structure, such as the work on the synthesis, characterization, crystal, and molecular structure analysis of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, provide detailed insights into the structural aspects of pyrazole derivatives. This information is crucial for understanding the physical and chemical properties of these compounds, which can guide the development of new materials and drugs (Kamani et al., 2019).
Applications in Material Science and Biochemistry
Photophysical Properties and Applications
The exploration of photophysical properties of pyrazole derivatives, such as in the study of mechanoluminescent and efficient white OLEDs using Pt(II) phosphors bearing pyridinyl pyrazolate chelates, indicates the potential of these compounds in developing advanced materials for electronic and photonic devices. These studies highlight the applicability of pyrazole derivatives in creating high-efficiency organic light-emitting diodes (OLEDs) with desirable emission characteristics (Huang et al., 2013).
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer activity of pyrazole derivatives, such as the synthesis and evaluation of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, sheds light on their potential therapeutic applications. These compounds have been tested for in vitro antimicrobial and anticancer activity, revealing some derivatives with higher activity than standard drugs (Hafez et al., 2016).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, it may cause skin irritation, serious eye irritation, or respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which share a similar structure, are known for their diverse pharmacological effects . For instance, Pyraclostrobin, a pyrazole derivative, is used against Botrytis cinerea and Alternaria alternata .
Mode of Action
For example, Pyraclostrobin, a pyrazole derivative, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
For instance, Pyraclostrobin disrupts the production of ATP, leading to cellular death .
Pharmacokinetics
Similar compounds, such as pyrazole derivatives, have been studied for their pharmacokinetic properties .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIBWCUXXNPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)
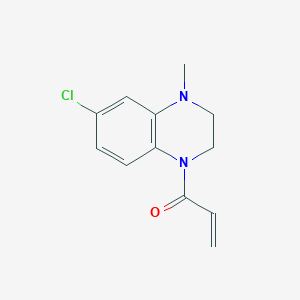
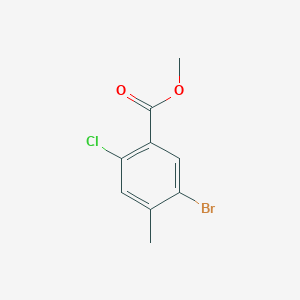

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2740170.png)
![N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2740171.png)
![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
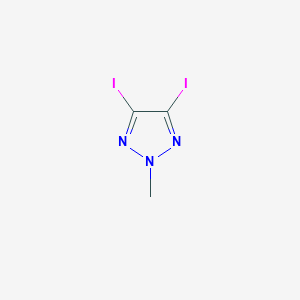
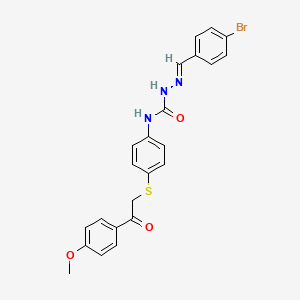
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
